Thiazole, 2-(p-chlorophenyl)-4-methyl-
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Overview
Description
Thiazole, 2-(p-chlorophenyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The presence of the p-chlorophenyl and methyl groups enhances its biological activity and makes it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2-(p-chlorophenyl)-4-methyl- typically involves the reaction of thiourea with para-chloro phenacyl bromide in absolute methanol. This reaction is carried out under reflux conditions to yield the desired thiazole derivative . The reaction can be summarized as follows:
Reagents: Thiourea, para-chloro phenacyl bromide, absolute methanol.
Conditions: Reflux in methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green synthesis approaches, such as using ZnO nanoparticles as catalysts, have also been explored to improve efficiency and reduce environmental impact .
Types of Reactions:
Oxidation: Thiazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of thiazole compounds can yield dihydrothiazoles or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Thiazole, 2-(p-chlorophenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in metabolic pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thiazole, 2-(p-chlorophenyl)-4-methyl- involves its interaction with various molecular targets. It can modulate the activity of enzymes involved in metabolic pathways, leading to its antibacterial and antifungal effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
2-Amino-4-(4-chlorophenyl)-1,3-thiazole: Similar structure but with an amino group instead of a methyl group.
2-(4-Fluorophenyl)-4-methylthiazole: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: Thiazole, 2-(p-chlorophenyl)-4-methyl- is unique due to the presence of both the p-chlorophenyl and methyl groups, which enhance its biological activity. This combination of substituents provides a balance of hydrophobic and electronic properties, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUTFLCJITYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947960 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25100-91-8 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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